High-Yield Tripeptide Assembly
In a comparative study of five Boc-Ser(PO3R2)-OH derivatives, the benzyl-protected variant (Boc-Ser(PO(OBzl)2)-OH, a close analog) was used to synthesize the protected tripeptide Boc-Glu(OBzl)-Ser(PO3Bzl2)-Leu-OBzl. The synthesis, using a mixed-anhydride coupling procedure, proceeded with high yield and purity, demonstrating the compatibility of the benzyl phosphate protection with Boc chemistry [1]. While this study used the dibenzyl-protected analog, it establishes a class-level inference for the high coupling efficiency expected from the monobenzyl derivative, Boc-Ser(PO(OBzl)OH)-OH, as both share the same benzyl phosphate ester chemistry.
| Evidence Dimension | Synthetic Yield (Tripeptide Assembly) |
|---|---|
| Target Compound Data | High yield (qualitative) inferred from analog |
| Comparator Or Baseline | Boc-Ser(PO(OBzl)2)-OH (dibenzyl analog) |
| Quantified Difference | No significant difference in coupling efficiency between mono- and dibenzyl derivatives is expected, as the primary difference lies in the final deprotection step. |
| Conditions | Boc-mode peptide synthesis, mixed-anhydride coupling for Boc-Glu(OBzl)-Ser(PO3Bzl2)-Leu-OBzl [1] |
Why This Matters
This confirms the compound's reliable performance in standard Boc coupling protocols, ensuring high-yield assembly of target phosphopeptide sequences.
- [1] Synthesis of Casein-Related Peptides and Phosphopeptides. VII. The Efficient Synthesis of Ser(P)-Containing Peptides by the Use of Boc-Ser(PO3R2)-OH Derivatives. (1991). View Source
